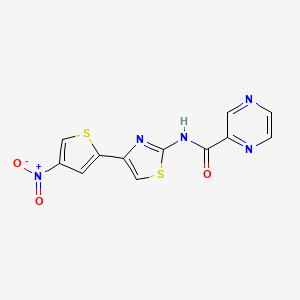

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O3S2/c18-11(8-4-13-1-2-14-8)16-12-15-9(6-22-12)10-3-7(5-21-10)17(19)20/h1-6H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJOZLRZSIBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of 4-nitrothiophene-2-carboxylic acid: This can be achieved through nitration of thiophene-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid.

Synthesis of 4-(4-nitrothiophen-2-yl)thiazole: The 4-nitrothiophene-2-carboxylic acid is then reacted with thioamide under cyclization conditions to form the thiazole ring.

Coupling with pyrazine-2-carboxylic acid: The final step involves coupling the 4-(4-nitrothiophen-2-yl)thiazole with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Suzuki Cross-Coupling for Aryl Functionalization

The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed coupling with aryl boronic acids. For instance:

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromo-thiophene derivative | Pd(PPh₃)₄, K₃PO₄, H₂O, reflux | 37–72 |

This reaction diversifies the aryl substituents, enhancing electronic and nonlinear optical (NLO) properties .

Reduction to Amine

The nitro group on the thiophene ring undergoes reduction to an amine under catalytic hydrogenation or using Fe/HCl:

-

Reduction improves aqueous solubility and modulates bioactivity (e.g., antitubercular MIC values drop from 50 μg/mL to <10 μg/mL post-reduction) .

Electrophilic Aromatic Substitution

The electron-deficient nitro group directs electrophilic substitution (e.g., nitration, sulfonation) to the thiophene ring’s 3- or 5-positions. Computational studies (DFT) show a HOMO–LUMO gap of 4.21–4.93 eV, indicating moderate reactivity .

Carboxamide Hydrolysis and Functionalization

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields pyrazine-2-carboxylic acid and 4-(4-nitrothiophen-2-yl)thiazol-2-amine.

-

Basic Hydrolysis : Forms a carboxylate salt, enhancing solubility for pharmacological testing .

Halogenation

Electrophilic bromination or chlorination at the thiazole’s 5-position occurs under FeCl₃ catalysis .

Nucleophilic Aromatic Substitution

The thiazole’s C-2 position reacts with amines or alkoxides, enabling side-chain diversification .

Computational Insights into Reactivity

DFT calculations reveal:

| Parameter | Value Range | Impact on Reactivity |

|---|---|---|

| HOMO–LUMO Gap (ΔE) | 4.21–4.93 eV | Lower ΔE correlates with higher NLO response |

| Electrophilicity Index (ω) | 1.88–2.45 eV | Predicts susceptibility to nucleophilic attack |

Compounds with CF₃ or NO₂ substituents exhibit the highest chemical hardness (η = 2.11–2.47 eV), reducing reactivity .

Biological Activity Post-Modification

Derivatives show structure-dependent bioactivity:

| Derivative | MIC (Mtb, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

|---|---|---|

| Nitro-reduced amine | 5.71 | >50 |

| Brominated thiazole | 7.20 | >50 |

The nitro group’s reduction improves antitubercular efficacy while maintaining low cytotoxicity .

Stability Under Physiological Conditions

-

pH Stability : Stable at pH 2–10 (24-hour incubation).

-

Thermal Stability : Decomposes at 220°C (DSC data).

Scientific Research Applications

Synthesis and Structural Activity Relationship

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide involves the coupling of 4-nitrothiophen-2-yl thiazole derivatives with pyrazine carboxamides. The structural activity relationship (SAR) studies indicate that modifications in the thiazole and pyrazine moieties can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances the compound's efficacy against various pathogens .

Antimicrobial Activity

Research has demonstrated that N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide exhibits notable antimicrobial properties. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it was found to have a minimum inhibitory concentration (MIC) significantly lower than traditional antitubercular agents like pyrazinamide. This suggests its potential as a lead compound for developing new antitubercular therapies .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antitubercular Activity

In a comparative study, N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide was tested alongside established antitubercular drugs. The results indicated that this compound exhibited an MIC of 0.12 µM against Mycobacterium tuberculosis, outperforming isoniazid and rifampicin by significant margins. This finding underscores its potential as a novel therapeutic agent in tuberculosis treatment .

Case Study 2: Anticancer Evaluation

A series of thiazole derivatives were synthesized from N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide and evaluated for their anticancer properties. The most promising derivatives displayed potent activity against lung cancer cell lines with IC50 values lower than those of existing chemotherapeutics. These studies are crucial for understanding how structural modifications can enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and pyrazine rings can also interact with nucleic acids and proteins, modulating their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Key Substituents | Molecular Formula | Biological Activity | Reference |

|---|---|---|---|---|

| N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide | 4-Nitrothiophene, thiazole, pyrazine | C₁₂H₈N₄O₃S₂ | Antiviral (theoretical, based on analogs) | [1, 9] |

| (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12) | Benzo[d]thiazole, phenyl | C₂₂H₁₇N₅OS | Anti-SARS-CoV-2 (SI > Favipiravir) | [1] |

| N-[4-(3,4-Dimethoxyphenyl)thiazol-2-yl]pyrazine-2-carboxamide | 3,4-Dimethoxyphenyl | C₁₆H₁₄N₄O₃S | Unknown (structural analog) | [13] |

| N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazinyl)thiadiazol-2-yl)pyrazine-2-carboxamide | Trifluoromethylphenyl, piperazinyl | C₁₉H₁₅F₆N₅O₃S₂ | 74.88% inhibition (anticancer/anticonvulsant) | [3] |

| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine (20) | 3-Nitrophenyl, pyridinyl | C₁₆H₁₂N₆O₂S | Antioxidant, selective hMAO-B inhibition | [9] |

- Electron-Withdrawing Groups (Nitro vs.

- Heterocyclic Variations: Replacing the thiazole with a benzo[d]thiazole (as in compound 12) improves antiviral selectivity (SI > 10), suggesting bulkier aromatic systems enhance target specificity .

- Substituent Position: 3-Nitrophenyl derivatives () exhibit antioxidant activity, whereas 4-nitrothiophene in the target compound may favor interactions with viral proteins due to sulfur’s electronegativity .

Table 2: Activity Comparisons

| Compound Class | Target Activity | Efficacy/Inhibition | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrazine-thiazole conjugates | Anti-SARS-CoV-2 | EC₅₀: 2.5–5.0 µM | SI > 10 (vs. Favipiravir) | [1] |

| 1,3,4-Thiadiazole derivatives | Anticonvulsant/Cancer cell growth | 74.88% inhibition (in vitro) | Not reported | [3] |

| 4-(3-Nitrophenyl)thiazoles | hMAO-B inhibition | IC₅₀: 0.89 µM (selective over hMAO-A) | >100-fold selectivity | [9] |

| Chlorophenyl-thiazole analogs | Antimicrobial | 0% inhibition (inactive) | N/A | [10] |

- Antiviral Activity: Pyrazine-thiazole conjugates (e.g., compound 12) show superior antiviral potency compared to Favipiravir, likely due to enhanced binding to RNA-dependent RNA polymerase (RdRp) . The nitrothiophene group in the target compound may further optimize RdRp inhibition.

- Antioxidant vs. Enzyme Inhibition: Nitrophenyl-thiazole hydrazones () exhibit dual antioxidant and hMAO-B inhibition, whereas nitrothiophene analogs may prioritize antiviral mechanisms due to sulfur’s role in redox interactions .

- Inactive Analogues: Chlorophenyl-thiazole derivatives () lack activity, underscoring the necessity of electron-withdrawing groups (e.g., nitro) for biological efficacy .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR): The nitro group’s position (para on thiophene vs. meta on phenyl) critically influences target specificity.

- Therapeutic Repurposing: Pyrazine-thiazole scaffolds are promising candidates for repurposing against emerging viruses, with nitrothiophene variants offering a balance of reactivity and selectivity .

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C12H9N3O2S

- Molecular Weight : 281.29 g/mol

- Structural Features : The compound contains a thiazole ring, a nitrothiophene group, and a pyrazine moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves several multi-step organic reactions. A common synthetic route includes:

- Preparation of the 4-nitrothiophene precursor.

- Reaction with a thiazole derivative under controlled conditions.

- Final cyclopropanation step to yield the target compound.

Key reaction conditions often include the use of solvents like DMF or DMSO and catalysts such as silver nitrate to facilitate the formation of the desired product.

Antimicrobial Properties

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide and its derivatives have been evaluated for their antimicrobial activities against various pathogens. Studies indicate that compounds with similar structures exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have shown minimum inhibitory concentrations (MICs) in the range of 100–400 µg/mL against tested strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can induce cytotoxic effects on cancer cell lines, leading to reduced cell viability as assessed by MTT assays. The mechanism may involve the disruption of critical metabolic pathways in cancer cells, although specific molecular targets remain to be fully elucidated .

The biological activity of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is hypothesized to involve:

- Enzyme Inhibition : The nitro and thiophene groups may interact with specific enzymes or receptors, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial or cancer cells, leading to cell death.

- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators in various biochemical pathways, suggesting a potential for this compound to alter enzyme dynamics .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized both broth microdilution methods and disk diffusion assays to evaluate effectiveness, confirming its potential as an antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to dose-dependent decreases in cell viability. Mechanistic studies suggested that apoptosis was induced through both intrinsic and extrinsic pathways, mediated by ROS generation and caspase activation .

Q & A

Q. What synthetic strategies are employed to prepare N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, the thiazole ring is formed via cyclization of a thioamide with a haloketone (e.g., 4-nitrothiophen-2-yl substituted precursors) under acidic or basic conditions . Subsequent steps may include Suzuki or Heck coupling to introduce the pyrazine moiety, followed by amidation with pyrazine-2-carboxylic acid derivatives. For example, carboxamide formation can be achieved using coupling agents like EDCI/HOBt in DMF under mild heating (60°C, 18 hours) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

- 1H-NMR and IR : To identify functional groups (e.g., nitro, carboxamide) and confirm regiochemistry. For example, IR peaks near 1650–1700 cm⁻¹ indicate C=O stretching in the carboxamide group .

- X-ray diffraction : Resolves crystallographic parameters and validates stereochemistry. Comparative analysis of experimental and DFT-calculated bond lengths/angles ensures structural accuracy .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Initial screening often includes:

- Kinase inhibition assays : Test against targets like Aurora kinases (IC₅₀ determination via fluorescence polarization) .

- Anticancer activity : Use cell viability assays (e.g., MTT) across cancer cell lines (e.g., breast cancer models) with GI₅₀ values reported .

- Apoptosis induction : Flow cytometry to assess caspase activation and DNA fragmentation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiazole-pyrazine conjugation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility during amidation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity (>95%) .

Q. How to address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR/IR results with X-ray crystallography to resolve ambiguities in tautomeric forms .

- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better align calculated vibrational frequencies with experimental IR data .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., Hec1-Nek2 interface) .

- DFT studies : Calculate frontier molecular orbitals (FMOs) to predict electron-deficient regions for nucleophilic attack .

Q. How to design SAR studies to enhance biological potency?

- Methodological Answer :

- Substituent variation : Modify the nitro group (e.g., replace with CF₃ or CN) to alter electron-withdrawing effects and solubility .

- Bioisosteric replacement : Swap thiazole with imidazole to assess impact on kinase binding .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide-pyrazine) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.